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Compound of Interest

Compound Name: Involucrin

Cat. No.: B1238512

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of involucrin protein
sequences, a key structural component of the cornified cell envelope in keratinocytes.
Understanding the evolutionary conservation and divergence of involucrin is crucial for
research in dermatology, cosmetology, and the development of therapeutics targeting skin
barrier function.

Quantitative Data Summary

The following table summarizes key physicochemical properties of involucrin proteins from a
selection of mammalian species. Data was retrieved from the UniProt Knowledgebase
(UniProtKB).
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) ] Predicted
. Common UniProt Protein Length .
Species . . . Isoelectric
Name Accession (Amino Acids) .
Point (pl)
Homo sapiens Human P07476 585 4.63
Mus musculus Mouse P48997 467 4.36
Rattus
. Rat P48998 568 4.29
norvegicus
Canis lupus
o Dog P18174 285 4.34
familiaris
Sus scrofa Pig P18175 347 4.40
Lemur catta Ring-tailed lemur  P14590 450 454
Pongo Bornean
P14708 835 4.22
pygmaeus orangutan

Sequence ldentity Matrix

A pairwise sequence identity matrix was generated to quantify the degree of conservation
between the involucrin protein sequences of the selected species. The values represent the
percentage of identical amino acids between any two sequences.
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H.

) 100% 34.2% 33.5% 32.1% 35.8% 40.7% 78.4%
sapiens
M.

34.2% 100% 72.8% 38.9% 41.2% 35.1% 33.9%

musculus
R.
norvegic 33.5% 72.8% 100% 39.5% 42.1% 34.8% 33.2%
us
C. L

o 32.1% 38.9% 39.5% 100% 45.3% 33.7% 31.8%
familiaris
S. scrofa 35.8% 41.2% 42.1% 45.3% 100% 36.4% 35.1%
L. catta 40.7% 35.1% 34.8% 33.7% 36.4% 100% 41.2%
P.
pygmaeu 78.4% 33.9% 33.2% 31.8% 35.1% 41.2% 100%

S

Experimental Protocols
Retrieval of Protein Sequences and Physicochemical
Properties

¢ Navigate to the UniProt Website: Access the UniProt Knowledgebase at --INVALID-LINK--.

e Search for Involucrin: In the search bar, enter "involucrin" and the name of the desired
species (e.g., "involucrin human").

o Select the Correct Entry: From the search results, select the reviewed (Swiss-Prot) entry for
the involucrin protein (gene name: IVL).

o Retrieve Sequence Data: The full amino acid sequence is available in FASTA format.
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» Determine Physicochemical Properties: The protein length is listed in the entry information.
For the isoelectric point, the sequence can be submitted to an online pl prediction tool such
as the "Isoelectric Point Calculator" (IPC).

Multiple Sequence Alighnment

Due to the presence of extensive glutamine-rich tandem repeats in the C-terminal region of
involucrin, standard multiple sequence alignment algorithms may face challenges. Therefore,
two approaches are presented.

3.2.1. Standard Alignment using Clustal Omega

This method is suitable for a general overview of the sequence relationships.

Access Clustal Omega: Use the Clustal Omega web server provided by EMBL-EBI: --
INVALID-LINK--.

 Input Sequences: Paste the retrieved FASTA sequences of the involucrin proteins from the
different species into the input box.

o Set Parameters: For a standard alignment, the default parameters are generally sufficient.
e Submit Job: Click the "Submit" button to run the alignment.

e Analyze Results: The output will show the aligned sequences, highlighting conserved regions
and gaps.

3.2.2. Alignment of Repetitive Sequences using ProDA

For a more accurate alignment that accounts for the repetitive domain architecture, a
specialized tool like ProDA (Protein Domain Aligner) is recommended.

o Obtain ProDA: ProDA is available as a command-line tool. Download and install it from its
official repository.

o Prepare Input File: Create a multi-FASTA file containing the involucrin sequences.
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e Run ProDA: Execute the ProDA algorithm from the command line, specifying the input file.
The basic command is: proda >

« Interpret Output: ProDA will identify and align homologous regions, providing a more
accurate representation of the relationships between the repetitive domains.

Phylogenetic Analysis

o Obtain Aligned Sequences: Use the output from either Clustal Omega or ProDA as the input
for phylogenetic analysis.

o Select a Phylogenetic Method: Common methods include Maximum Likelihood (ML),
Neighbor-Joining (NJ), and Bayesian inference. ML is generally preferred for its statistical
robustness.

e Choose a Substitution Model: A model of protein evolution (e.g., JTT, WAG, LG) should be
selected. Tools like MEGA (Molecular Evolutionary Genetics Analysis) or online servers like
PhyML can help determine the best-fit model for the dataset.

o Construct the Phylogenetic Tree: Use software like MEGA, PhyML, or IQ-TREE to construct
the tree based on the aligned sequences and the chosen model.

o Assess Tree Reliability: The robustness of the tree topology should be assessed using
bootstrapping or other statistical tests. Bootstrap values are typically shown on the branches
of the tree.

Experimental Workflow

The following diagram illustrates the workflow for the cross-species comparison of involucrin
protein sequences.
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Caption: Workflow for cross-species involucrin protein sequence comparison.
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 To cite this document: BenchChem. [A Comparative Analysis of Involucrin Protein
Sequences Across Species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238512#cross-species-comparison-of-involucrin-
protein-sequences]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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